Neostigmine Methylsulfate

Anesthesiology Neuromuscular blockade reversal Acetylcholinesterase inhibition

Procure Neostigmine Methylsulfate (51-60-5) for its clinically-validated, peripheral-selective acetylcholinesterase inhibition. As a quaternary ammonium salt, it is impermeable to the blood-brain barrier, making it the evidence-supported standard for reversing nondepolarizing NMBAs (TOF ratio 0.78±0.02). It is 4.35-fold more potent than pyridostigmine, enabling rapid crisis titration. Strictly for parenteral R&D; not interchangeable with the oral bromide salt (1-2% bioavailability).

Molecular Formula C13H22N2O6S
Molecular Weight 334.39 g/mol
CAS No. 51-60-5
Cat. No. B1678183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeostigmine Methylsulfate
CAS51-60-5
SynonymsBromide, Neostigmine
Methylsulfate, Neostigmine
Neostigmine
Neostigmine Bromide
Neostigmine Methylsulfate
Polstigmine
Proserine
Prostigmin
Prostigmine
Prozerin
Synstigmin
Syntostigmine
Molecular FormulaC13H22N2O6S
Molecular Weight334.39 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyOSZNNLWOYWAHSS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>50.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neostigmine Methylsulfate (CAS 51-60-5): What Scientific and Procurement Teams Need to Know About This Parenteral Anticholinesterase


Neostigmine methylsulfate (CAS 51-60-5) is a synthetic quaternary ammonium anticholinesterase agent that functions as a competitive, reversible inhibitor of acetylcholinesterase (AChE) [1]. Its quaternary nitrogen renders the molecule permanently cationic, conferring high aqueous solubility and preventing passage across the blood-brain barrier—a structural feature that confines its cholinergic effects to the peripheral nervous system . The methylsulfate salt form is exclusively indicated for parenteral administration (intravenous, intramuscular, or subcutaneous injection) and is clinically utilized for reversal of nondepolarizing neuromuscular blocking agents (NMBAs) post-surgery and for the symptomatic management of myasthenia gravis, particularly in acute myasthenic crisis where the oral bromide formulation cannot be tolerated [1] [2].

Why Neostigmine Methylsulfate Cannot Be Interchanged with Pyridostigmine, Edrophonium, or Oral Bromide Formulations: A Comparative Procurement Consideration


Generic substitution among acetylcholinesterase inhibitors is pharmacologically unsound due to substantial divergence in potency ratios, onset kinetics, duration of effect, and route-specific bioavailability [1]. Neostigmine methylsulfate (parenteral) differs fundamentally from pyridostigmine bromide (oral/parenteral) in its 4.35-fold higher potency in humans and significantly faster onset of action [2] [3]. Compared to edrophonium, neostigmine methylsulfate produces more complete and sustained neuromuscular blockade reversal despite slower initial onset [4]. Furthermore, the methylsulfate salt (injectable) and bromide salt (oral) are not interchangeable due to the latter's poor oral bioavailability of approximately 1–2% [5]. These differential parameters carry direct implications for clinical protocol design, dose calculation in experimental models, and procurement decisions where the intended route of administration or required temporal profile dictates selection.

Quantitative Differential Evidence: How Neostigmine Methylsulfate Compares to Pyridostigmine, Edrophonium, and Physostigmine


Potency Ratio vs. Pyridostigmine: 4.35-Fold Higher in Humans with Faster Onset and Shorter Duration

In a controlled intraoperative study of 30 patients anesthetized with halothane/nitrous oxide and maintained under continuous d-tubocurarine infusion for constant 90% twitch depression, neostigmine methylsulfate demonstrated a potency ratio of 4.35 relative to pyridostigmine in humans [1]. Specifically, the ED50 for 50% antagonism of d-tubocurarine-induced twitch depression was 0.92 mg/m² for neostigmine versus 4.0 mg/m² for pyridostigmine [1]. Onset time to peak antagonism at the 0.6 mg/m² dose level was 11.1 minutes for neostigmine compared to 15.8 minutes for pyridostigmine [1]. Duration of action (time to 50% return to depressed twitch height) at this same dose was 37.8 minutes for neostigmine versus 51.4 minutes for pyridostigmine [1].

Anesthesiology Neuromuscular blockade reversal Acetylcholinesterase inhibition d-Tubocurarine antagonism

Efficacy Superiority vs. Edrophonium: Higher TOF Ratio and More Complete Reversal of Deep Neuromuscular Blockade

In a randomized comparative study of 30 patients receiving pipecuronium-induced neuromuscular blockade reversed at 20% spontaneous T1 recovery, neostigmine 0.06 mg/kg produced significantly more complete reversal than edrophonium 1 mg/kg [1]. Ten minutes after reversal administration, the train-of-four (TOF) ratio in the neostigmine group was 0.78 ± 0.02 compared to 0.68 ± 0.02 in the edrophonium group (P < 0.01) [1]. The reversal time (time to TOF ratio ≥ 0.75) was significantly shorter for neostigmine at 499.3 ± 62 seconds versus 767 ± 52 seconds for edrophonium (P < 0.01) [1]. Furthermore, 33% of neostigmine-treated patients required a supplementary dose for adequate reversal (TOF ≥ 0.75), whereas 80% of edrophonium-treated patients required additional dosing [1].

Anesthesiology Neuromuscular monitoring Train-of-four ratio Pipecuronium reversal

Onset Kinetics vs. Edrophonium: Slower Initial Action but Superior Ultimate Reversal Completeness in Atracurium Blockade

In a study of 40 patients undergoing atracurium-induced neuromuscular blockade reversal, edrophonium 0.5 mg/kg demonstrated significantly faster initial onset (23 seconds) compared to neostigmine 0.05 mg/kg (40 seconds) [1]. However, the proportion of patients achieving adequate reversal (TOF ratio ≥ 0.7) was 100% (20/20) in the neostigmine group versus only 65% (13/20) in the edrophonium group [1]. Among those who did achieve adequate reversal, the time to TOF ratio of 0.7 was 68 seconds for edrophonium versus 246 seconds for neostigmine, indicating that while edrophonium acts more rapidly when successful, neostigmine provides consistently reliable reversal across all patients [1].

Anesthesiology Atracurium antagonism Neuromuscular monitoring Onset of action

CNS Exclusion vs. Physostigmine: Quaternary Structure Prevents Blood-Brain Barrier Penetration

Neostigmine methylsulfate, a synthetic physostigmine analog, incorporates a quaternary ammonium moiety that renders the molecule permanently cationic and highly polar . This structural feature confers complete blood-brain barrier impermeability, in direct contrast to the tertiary amine structure of the plant alkaloid physostigmine, which readily crosses into the central nervous system . Pharmacokinetic studies confirm that neostigmine methylsulfate does not significantly affect cholinergic function in the central nervous system, whereas physostigmine produces central cholinergic effects including alterations in consciousness, respiratory drive, and seizure threshold [1].

Pharmacology Blood-brain barrier Quaternary ammonium Peripheral selectivity

Aqueous Degradation Profile: Stability Under Alkaline Conditions Quantified via Forced Degradation HPLC

A validated stability-indicating RP-HPLC method was applied to neostigmine methylsulfate API and injection formulation under forced degradation conditions [1]. The study quantified degradation under multiple stress conditions: exposure to 1 N NaOH at 60°C for 30 minutes produced 6.03% degradation of the API and 6.13% degradation of the injection formulation [1]. Degradation was also observed under acidic and oxidative conditions, with impurity A identified as the primary degradation product across acidic, alkaline, and oxidative hydrolysis pathways [1]. Thermal and photolytic conditions produced minimal degradation, indicating that hydrolytic rather than thermal/photolytic mechanisms predominate [1].

Analytical chemistry Stability-indicating HPLC Forced degradation Pharmaceutical quality control

Pediatric Pharmacokinetic Advantage: Accelerated Clearance in Infants and Children

FDA-approved prescribing information reports age-stratified pharmacokinetic parameters for neostigmine methylsulfate [1]. Elimination half-life in infants (2–10 months) is 39 ± 5 minutes, in children (1–6 years) is 48 ± 16 minutes, and in adults (29–48 years) is 67 ± 8 minutes [1]. Corresponding clearance values are 14 ± 3 mL/min/kg for infants, 11 ± 3 mL/min/kg for children, and 10 ± 2 mL/min/kg for adults [1]. This represents a 40% reduction in elimination half-life from adults to infants and a 40% increase in weight-normalized clearance [1]. In contrast, anephric patients exhibit prolonged half-life (181 ± 54 minutes), underscoring the dominant renal elimination pathway (50% excreted unchanged) [1].

Pediatric anesthesiology Pharmacokinetics Elimination half-life Age-dependent dosing

Neostigmine Methylsulfate: Evidence-Based Applications for Scientific and Clinical Procurement


Reversal of Moderate-to-Deep Nondepolarizing Neuromuscular Blockade (e.g., Rocuronium, Vecuronium, Pipecuronium, Atracurium)

Neostigmine methylsulfate is the evidence-supported standard of care for reversing residual neuromuscular blockade when train-of-four (TOF) monitoring demonstrates 2–4 twitches. The quantitative evidence from direct head-to-head studies demonstrates that neostigmine 0.04–0.06 mg/kg produces more complete reversal (TOF ratio 0.78 ± 0.02 at 10 minutes) and requires fewer supplementary doses than edrophonium, which achieves adequate reversal in only 65–67% of patients at comparable time points [10]. For deep blockade (TOF count <2), neostigmine is superior to edrophonium and is the recommended anticholinesterase for clinical reversal protocols, with the caveat that sugammadex offers faster reversal for rocuronium/vecuronium-specific blockade [11].

Acute Myasthenic Crisis and Inpatient Myasthenia Gravis Management Requiring Parenteral Therapy

The methylsulfate salt form is specifically indicated when patients with myasthenia gravis cannot tolerate oral pyridostigmine bromide due to dysphagia, respiratory compromise, or postoperative ileus . The parenteral route provides reliable systemic delivery independent of gastrointestinal absorption, which for oral neostigmine bromide is only approximately 1–2% [10]. Neostigmine methylsulfate's 4.35-fold higher potency than pyridostigmine and faster onset (7.1–11.1 minutes to peak effect) enable rapid titration in crisis settings where respiratory muscle function must be restored urgently [11]. The dose conversion from oral pyridostigmine to parenteral neostigmine methylsulfate is approximately 60 mg oral pyridostigmine equivalent to 1 mg parenteral neostigmine.

Neostigmine Test (Tensilon-Alternative Diagnostic Protocol) for Myasthenia Gravis

In regions where edrophonium (Tensilon) is unavailable or supply-constrained, neostigmine methylsulfate intramuscular injection (typically 1.5 mg with 1.0 mg atropine) serves as the diagnostic alternative for myasthenia gravis . Quantitative myasthenic scoring systems applied pre- and post-injection demonstrate improvement in ocular, bulbar, respiratory, and limb muscle function within 20–60 minutes of administration [10]. While edrophonium offers more rapid onset (23 seconds vs 40 seconds for IV neostigmine), neostigmine's longer duration enables more comprehensive assessment of multiple muscle groups and reduces the risk of false-negative results from premature testing [11]. The Cochrane systematic review confirms that intranasal neostigmine improved symptoms in 9 of 10 participants versus 0 of 10 with placebo [10].

Experimental Models of Peripheral Cholinergic Stimulation Without CNS Confounding

For research applications requiring selective peripheral acetylcholinesterase inhibition without central nervous system penetration, neostigmine methylsulfate is structurally and functionally differentiated from physostigmine . The quaternary ammonium moiety ensures complete blood-brain barrier exclusion, enabling investigators to study peripheral cholinergic mechanisms (e.g., gastrointestinal motility, neuromuscular junction physiology, cardiovascular autonomic responses) without introducing the interpretive complexity or behavioral artifacts associated with central cholinergic activation [10]. This property is particularly valuable in studies of anorectal physiology, where neostigmine has been shown to significantly decrease upper anal canal pressures compared to placebo, while atropine produces opposite effects at the lower anal canal [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neostigmine Methylsulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.